Cas no 246547-26-2 (ethyl 4-aminooxane-4-carboxylate)

ethyl 4-aminooxane-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate
- 4-AMINOTETRAHYDROPYRAN-4-CARBOXYLIC ACID ETHYL ESTER
- ETHYL 4-AMINOTETRAHYDRO-2H-PYRAN-4-CARBOXYLATE XHCL
- ethyl 4-aminooxane-4-carboxylate
- 246547-26-2
- XYMJJESBEUZDJM-UHFFFAOYSA-N
- BS-49727
- EN300-69712
- ALBB-030178
- Ethyl 4-aminotetrahydropyran-4-carboxylate
- Ethyl4-aminotetrahydro-2H-pyran-4-carboxylate
- MFCD06797581
- D82560
- CS-0151862
- F8882-3099
- SCHEMBL3196701
- AKOS010013622
- DB-416413
-
- MDL: MFCD06797581
- Inchi: InChI=1S/C8H15NO3/c1-2-12-7(10)8(9)3-5-11-6-4-8/h2-6,9H2,1H3
- InChI Key: XYMJJESBEUZDJM-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1(CCOCC1)N
Computed Properties
- Exact Mass: 173.10500
- Monoisotopic Mass: 173.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 61.6Ų
Experimental Properties
- PSA: 61.55000
- LogP: 0.75770
ethyl 4-aminooxane-4-carboxylate Security Information
ethyl 4-aminooxane-4-carboxylate Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 4-aminooxane-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NB357-1g |
ethyl 4-aminooxane-4-carboxylate |
246547-26-2 | 97% | 1g |
2936.0CNY | 2021-07-15 | |
Chemenu | CM275793-5g |
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate |
246547-26-2 | 95% | 5g |
$920 | 2021-08-18 | |
Ambeed | A282830-1g |
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate |
246547-26-2 | 97% | 1g |
$341.0 | 2025-02-26 | |
Enamine | EN300-69712-0.5g |
ethyl 4-aminooxane-4-carboxylate |
246547-26-2 | 95.0% | 0.5g |
$84.0 | 2025-03-21 | |
Chemenu | CM275793-250mg |
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate |
246547-26-2 | 95% | 250mg |
$167 | 2024-07-28 | |
abcr | AB492896-5g |
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate; . |
246547-26-2 | 5g |
€1333.90 | 2025-03-01 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E50260-1g |
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate |
246547-26-2 | 97% | 1g |
¥2501.0 | 2024-07-19 | |
A2B Chem LLC | AF33319-1g |
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate |
246547-26-2 | 97% | 1g |
$266.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y0998602-5g |
ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate |
246547-26-2 | 95% | 5g |
$1180 | 2025-02-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E50260-250mg |
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate |
246547-26-2 | 97% | 250mg |
¥1015.0 | 2024-07-19 |
ethyl 4-aminooxane-4-carboxylate Related Literature
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
Additional information on ethyl 4-aminooxane-4-carboxylate
Comprehensive Overview of Ethyl 4-Aminooxane-4-Carboxylate (CAS No. 246547-26-2): Properties, Applications, and Industry Insights
Ethyl 4-aminooxane-4-carboxylate (CAS No. 246547-26-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This heterocyclic derivative combines an oxane (tetrahydropyran) ring with an ester-functionalized amino group, making it a versatile building block for drug discovery and material science. The compound's molecular formula, C8H15NO3, and its balanced lipophilicity-hydrophilicity profile have sparked interest among researchers exploring bioactive molecule synthesis and medicinal chemistry applications.
Recent studies highlight the growing demand for ethyl 4-aminooxane-4-carboxylate in small-molecule drug development, particularly for targeting neurological and metabolic disorders. Its structural similarity to sugar moieties and ability to modulate biological pathways position it as a promising candidate for glycomimetic therapeutics. The compound's CAS number 246547-26-2 serves as a critical identifier in regulatory documentation and patent filings, ensuring precise communication across global research communities.
The synthesis of ethyl 4-aminooxane-4-carboxylate typically involves multi-step organic reactions, with emphasis on stereoselective synthesis to control the configuration at the 4-position. Advanced purification techniques like preparative HPLC and crystallization optimization are frequently discussed in research forums, addressing common queries about achieving high-purity batches. Analytical characterization through NMR spectroscopy (particularly 1H and 13C) and mass spectrometry confirms the compound's identity, while thermal analysis (DSC/TGA) provides stability data crucial for formulation development.
In the context of green chemistry trends, researchers are investigating solvent-free or water-mediated synthesis routes for 246547-26-2 to reduce environmental impact. This aligns with industry searches for sustainable synthetic methodologies and cost-effective scale-up processes. The compound's logP value (predicted ~0.8) and hydrogen bonding capacity make it particularly interesting for drug permeability studies, a hot topic in ADME (Absorption, Distribution, Metabolism, Excretion) research.
Patent analysis reveals increasing applications of ethyl 4-aminooxane-4-carboxylate in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design, addressing frequent search queries about next-generation therapeutic modalities. Its incorporation into peptidomimetic scaffolds demonstrates potential for targeting protein-protein interactions, a frontier in oncology drug discovery. The compound's chiral center also makes it valuable for developing asymmetric catalysts in organic synthesis.
From a commercial perspective, suppliers emphasize batch-to-batch consistency and regulatory compliance documentation for CAS 246547-26-2, responding to procurement specialists' concerns about material traceability. Storage recommendations typically suggest controlled ambient conditions (15-25°C) in nitrogen-purged containers to maintain stability, with shelf-life studies showing minimal degradation over 24 months when properly handled.
Emerging applications in bioconjugation chemistry utilize the amino group of ethyl 4-aminooxane-4-carboxylate for linker construction in antibody-drug conjugates (ADCs), a rapidly growing sector in biopharmaceuticals. This connects to trending searches about targeted drug delivery systems and precision medicine platforms. Computational chemistry studies predict favorable molecular docking profiles for derivatives of this compound against various enzyme targets.
Quality control protocols for 246547-26-2 typically specify HPLC purity ≥98% with strict limits on residual solvents and heavy metal content, addressing formulation scientists' requirements for GMP-compatible intermediates. The compound's crystalline form has been characterized by X-ray diffraction, providing structural confirmation that supports intellectual property claims in patent applications.
Future research directions for ethyl 4-aminooxane-4-carboxylate include exploration of its metabolite profiles and potential as a prodrug moiety, topics frequently raised in pharmacokinetics forums. Its compatibility with continuous flow chemistry systems is being evaluated to address industry needs for process intensification. As synthetic biology advances, the compound's potential as a non-natural amino acid precursor in engineered biosynthesis pathways presents another exciting avenue for investigation.
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